![molecular formula C13H9IN2O2S B1325011 1-苯磺酰基-3-碘-1H-吡咯并[2,3-b]吡啶 CAS No. 887115-53-9](/img/structure/B1325011.png)

1-苯磺酰基-3-碘-1H-吡咯并[2,3-b]吡啶

描述

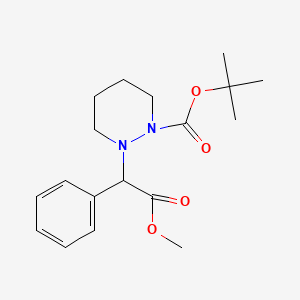

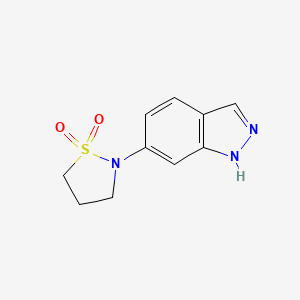

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9IN2O2S . It has an average mass of 384.192 Da and a monoisotopic mass of 383.942932 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core, which is substituted at the 3-position with an iodine atom and at the 1-position with a benzenesulfonyl group . The SMILES string representation of this molecule is Ic1cn(c2ncccc12)S(=O)(=O)c3ccccc3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.19 g/mol . It is a solid at room temperature .科学研究应用

环加成反应

- 1-苯磺酰基-3-碘-1H-吡咯并[2,3-b]吡啶衍生物与叠氮化物或异氰酸酯的反应产生了新的化合物类别,特别是三唑并[4,5-b]吡啉-5-酮和吡咯并[3,4-b]吡啉-2-酮。这些反应以其良好的产率和区域选择性而闻名 (Gao & Lam, 2008)。

取代吡啶酮的合成

- 一种涉及1-苯磺酰基-重氮乙酰-吡咯啉-2-酮的方法已被开发用于合成高度取代的2(1H)-吡啶酮。这种方法已成功应用于合成复杂的有机化合物,展示了其多功能性 (Padwa, Sheehan, & Straub, 1999)。

农药和材料的官能化

- 1H-吡咯并[2,3-b]吡啶(7-吡啶酮)已被官能化,以生产旨在农药和功能材料应用的化合物。这包括合成多齿配体和具有1H-吡咯并[2,3-b]吡啶基团的聚乙炔 (Minakata, Itoh, Komatsu, & Ohshiro, 1992)。

新型吡咯并[2,3-D]嘧啶衍生物

- 一项研究描述了新型N-(2-芳基-7-苄基-5,6-二苯基-7H-吡咯并[2,3-d]嘧啶-4-基)苯磺酰胺的合成。这些化合物以其独特的化学结构和在各个领域的潜在应用而闻名 (Khashi, Davoodnia, & Chamani, 2014)。

合成和性质

- 研究已探索了制备1H-吡咯并[2,3-b]吡啶的各种途径,包括烷基和芳基取代衍生物。这些化合物表现出多样的反应性,如经历硝化、溴化、碘化,并与曼尼希碱反应 (Herbert & Wibberley, 1969)。

安全和危害

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to avoid creating dust or aerosols .

属性

IUPAC Name |

1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640117 | |

| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

887115-53-9 | |

| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)